# An In-depth Technical Guide to the Spectroscopic Data of $\delta$ -Carboline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the  $\delta$ -carboline core (**5H-pyrido[3,2-b]indole**). Due to the limited availability of complete, experimentally verified spectroscopic data for the unsubstituted parent compound in publicly accessible literature, this document combines available experimental data for  $\delta$ -carboline and its derivatives with predicted spectroscopic information based on analogous chemical structures. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of  $\delta$ -carboline-based compounds.

## **Spectroscopic Data**

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for  $\delta$ -carboline.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables present the available and predicted  $^1H$  and  $^{13}C$  NMR chemical shifts for  $\delta$ -carboline.

<sup>1</sup>H NMR Spectroscopic Data

While a complete, experimentally verified  ${}^{1}H$  NMR spectrum for unsubstituted  $\delta$ -carboline is not readily available in the cited literature, the expected chemical shifts can be predicted based on



the analysis of related carboline isomers and indole derivatives. The aromatic protons are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for δ-Carboline

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity
H-1	~8.5	d
H-2	~7.2	dd
H-3	~7.8	d
H-4	~8.2	d
H-6	~7.5	t
H-7	~7.3	t
H-8	~8.0	d
9-NH	~11.5	br s

Note: These are predicted values and should be confirmed with experimental data.

#### <sup>13</sup>C NMR Spectroscopic Data

A comparative study of the four carboline isomers has provided experimental  $^{13}$ C NMR data for  $\delta$ -carboline.

Table 2: Experimental  $^{13}$ C NMR Chemical Shifts for  $\delta$ -Carboline



Carbon	Chemical Shift (δ, ppm)
C-1	142.3
C-3	115.6
C-4	129.5
C-4a	141.8
C-4b	121.2
C-5a	128.4
C-6	120.5
C-7	122.1
C-8	112.0
C-9a	138.7
C-9b	149.2

Data extracted from comparative studies of carboline isomers.

# Infrared (IR) Spectroscopy

An experimental IR spectrum for unsubstituted  $\delta$ -carboline is not readily available. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for  $\delta$ -Carboline



Functional Group	Predicted Absorption (cm <sup>-1</sup> )	Intensity
N-H Stretch (Indole)	3400 - 3300	Medium, Sharp
C-H Stretch (Aromatic)	3100 - 3000	Medium
C=N Stretch (Pyridine)	1620 - 1580	Strong
C=C Stretch (Aromatic)	1550 - 1450	Strong
C-H Bending (Out-of-plane)	850 - 750	Strong

Note: These are predicted values based on characteristic group frequencies.

## **Mass Spectrometry (MS)**

The exact mass and fragmentation pattern of  $\delta$ -carboline can be predicted. The molecular ion peak would correspond to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for δ-Carboline

Parameter	Value
Molecular Formula	C11H8N2
Molecular Weight	168.19 g/mol
Predicted [M+H]+	169.0760
Predicted Major Fragments	
m/z	Possible Fragment
141	[M-HCN]+
114	[M-C <sub>2</sub> H <sub>2</sub> N <sub>2</sub> ] <sup>+</sup>

Note: These are predicted values. The fragmentation pattern of carbolines can be complex and may involve rearrangements.



## **Experimental Protocols**

The following are detailed methodologies for the key experiments cited or predicted in this guide.

## **NMR Spectroscopy**

#### Sample Preparation:

- Dissolve approximately 5-10 mg of the  $\delta$ -carboline sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Acquisition:

- The <sup>1</sup>H NMR spectrum is recorded on a 400 MHz or 500 MHz spectrometer.
- Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
- Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

#### <sup>13</sup>C NMR Acquisition:

- The <sup>13</sup>C NMR spectrum is recorded on the same spectrometer at a corresponding frequency (e.g., 100 or 125 MHz).
- A proton-decoupled pulse sequence is used to simplify the spectrum.
- A wider spectral width (e.g., 200-220 ppm) is used.
- A larger number of scans is typically required due to the lower natural abundance of <sup>13</sup>C.
- Chemical shifts are referenced to the deuterated solvent signal.



## Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the solid δ-carboline sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
- Transfer the finely ground powder to a pellet press.
- Apply pressure to form a transparent or translucent pellet.

#### FTIR Analysis:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the sample spectrum over a range of 4000 to 400 cm<sup>-1</sup>.
- The final spectrum is typically presented as percent transmittance versus wavenumber (cm<sup>-1</sup>).

## **Mass Spectrometry**

#### Sample Preparation:

- Dissolve a small amount of the  $\delta$ -carboline sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The concentration should be in the low μg/mL to ng/mL range.

#### LC-MS/MS Analysis:

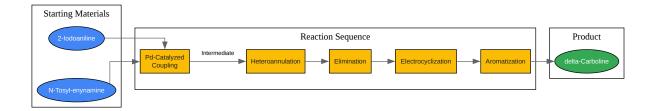
- The analysis is performed on a liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
- Chromatographic Conditions:



- o Column: C18 reversed-phase column.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- A gradient elution is typically used to separate the analyte from any impurities.
- Mass Spectrometry Conditions:
  - Ionization Mode: Positive ESI.
  - MS1 Scan: A full scan is performed to identify the protonated molecular ion [M+H]+.
  - MS2 Scan (Fragmentation): The molecular ion is selected and subjected to collisioninduced dissociation (CID) to generate fragment ions. The fragmentation pattern is then analyzed.

## **Visualizations**

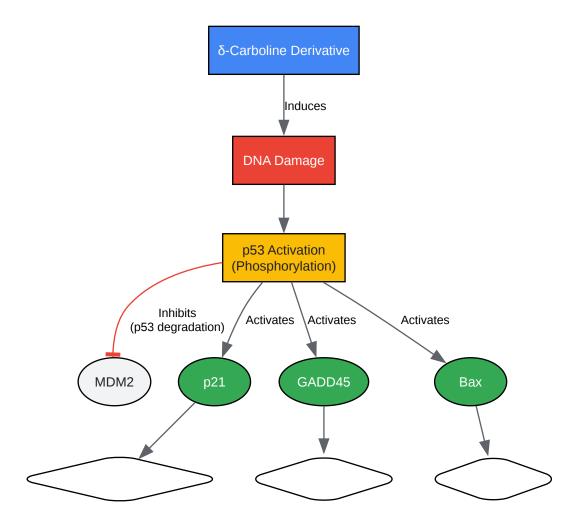
The following diagrams illustrate a potential synthesis workflow for  $\delta$ -carboline and a plausible biological signaling pathway based on the known activities of related carboline compounds.



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Caption: A generalized workflow for the synthesis of  $\delta$ -carboline.





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Caption: A plausible p53 signaling pathway activated by carboline compounds.

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